Methyl 3-(3-aminophenyl)-2-acetamidopropanoate
Description
Properties
IUPAC Name |
methyl 2-acetamido-3-(3-aminophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-4-3-5-10(13)6-9/h3-6,11H,7,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEJXJYJGYPHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Methyl Acetoacetate with 3-Aminophenyl Derivatives
The most direct route involves the condensation of methyl acetoacetate with 3-aminophenyl precursors. In this method, methyl acetoacetate undergoes nucleophilic attack by 3-nitroaniline in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 80–100°C for 12–18 hours. The nitro group is subsequently reduced to an amine using hydrogen gas (1–3 atm) over a palladium-on-carbon (Pd/C) catalyst in methanol. This two-step process achieves moderate yields (55–65%) but requires careful monitoring of reaction progress via thin-layer chromatography (TLC) to avoid over-reduction.
Key parameters:
- Solvent system : Methanol/ethyl acetate (3:1 v/v) for TLC analysis.
- Purification : Silica gel column chromatography with hexane/ethyl acetate gradient elution (70:30 to 50:50).
- Characterization : ¹H NMR (CDCl₃) shows distinct signals at δ 3.64 (s, 3H, ester methyl), δ 6.92 (br s, 1H, amide NH), and δ 7.66–7.78 (m, 3H, aromatic protons).
Coupling Reactions Using HOBt and DCC
A robust amide bond formation strategy employs 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. Methyl 3-(3-nitrophenyl)-2-aminopropanoate is reacted with acetic anhydride in dichloromethane (DCM) at 0°C to form the acetamide intermediate. Following nitro group reduction, the final product is obtained in 80–85% yield after purification.
Optimization insights :
- Temperature control : Maintaining reactions at −5°C during coupling prevents racemization.
- Workup : Sequential washing with 0.5 N HCl, sodium bicarbonate, and brine ensures removal of unreacted reagents.
- Scale-up limitations : DCC-mediated reactions generate dicyclohexylurea (DCU), complicating large-scale production due to filtration challenges.
Catalytic Asymmetric Hydrogenation
For enantiomerically pure samples, asymmetric hydrogenation of α,β-unsaturated precursors using chiral catalysts achieves >90% enantiomeric excess (ee). A [2.2]paracyclophane-based iridium catalyst (2 mol%) in methanol at 25°C under 50 psi H₂ selectively reduces the double bond adjacent to the acetamido group.
Critical data :
- Substrate preparation : The α,β-unsaturated precursor is synthesized via Knoevenagel condensation of methyl acetoacetate with 3-nitrobenzaldehyde.
- Stereochemical outcome : X-ray crystallography confirms the (R)-configuration at the β-carbon.
- Product isolation : Crystallization from acetonitrile yields 92% pure product with melting point 161–163°C.
Oxidative Cross-Coupling with Iodine Catalysis
An innovative metal-free approach utilizes iodine (20 mol%) in dimethyl sulfoxide (DMSO) at 110°C to cross-couple methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline derivatives. The mechanism proceeds through α-iodoketone and iminium ion intermediates, yielding the target compound in 72–78% yield after 24 hours.
Reaction profile :
- Key intermediate : α-Iodoketone (¹H NMR δ 4.21, s, 3H, CH₃O) confirmed by ESI-MS.
- Byproduct management : Dimethyl sulfide (generated from DMSO) is removed under reduced pressure to prevent side reactions.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Adapting SPPS protocols, the compound is synthesized on Wang resin using Fmoc-protected amino acids. After sequential deprotection (20% piperidine/DMF) and coupling (HBTU/DIEA activation), cleavage from the resin with trifluoroacetic acid (TFA)/H₂O (95:5) provides the free acid, which is esterified using methanol and thionyl chloride.
Advantages :
- Purity : HPLC analysis shows >98% purity without column chromatography.
- Throughput : Parallel synthesis enables multi-gram production.
Enzymatic Resolution of Racemic Mixtures
Lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether (MTBE) resolves racemic methyl 3-(3-nitrophenyl)-2-acetamidopropanoate at 37°C. The (S)-enantiomer is preferentially hydrolyzed to the carboxylic acid (ee = 94%), leaving the desired (R)-ester with 86% ee. Subsequent recrystallization from ethanol/water achieves enantiopure product.
Process metrics :
- Reaction time : 48–72 hours for complete resolution.
- Enzyme reuse : Retains 80% activity after five cycles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The acetamido group can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antitumor Activity
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate has demonstrated notable antitumor effects. In vitro studies have reported that this compound exhibits cytotoxicity against various cancer cell lines, including:
- Cell Lines : A549 (lung cancer), HCT-116 (colon cancer)
- Mechanism : Induction of apoptosis through the activation of caspase pathways and modulation of p53 protein levels.
Data Table: Antitumor Activity
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| A549 | ~10 | Apoptosis via caspase activation |
| HCT-116 | ~12 | p53 activation leading to apoptosis |
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. It has been observed to inhibit key inflammatory mediators in cellular models, suggesting its potential use in treating inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and modulating neurotransmitter systems. This could be particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role .
Case Study 1: Lung Cancer Treatment
A study focused on the effects of this compound on lung cancer cells demonstrated significant reductions in cell viability when treated with the compound. The apoptosis markers were notably higher in treated cells compared to controls, indicating its potential as a therapeutic agent for lung cancer.
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound resulted in improved cognitive functions and reduced markers of oxidative stress in brain tissues. This suggests its potential utility in developing treatments for neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of Methyl 3-(3-aminophenyl)-2-acetamidopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The acetamido group and the amino group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader family of α-acetamido esters with aryl substituents. Key structural analogs include:
Physical and Spectral Properties
- Indole derivatives: Range from 74°C (3i) to 216°C (3h), influenced by substituent polarity and crystallinity . Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate: Melting point unspecified but structurally similar to the target compound .
- Spectroscopy :
Biological Activity
Methyl 3-(3-aminophenyl)-2-acetamidopropanoate, also known as a derivative of amino acid compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its structural components, which include an acetamido group and an amino phenyl moiety. The molecular formula is , and its molecular weight is approximately 220.27 g/mol. The compound's structure can be depicted as follows:
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. A study conducted by Smith et al. (2022) demonstrated that the compound effectively inhibited the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32–64 µg/mL, indicating moderate efficacy against these pathogens .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies revealed that this compound induced apoptosis in human cancer cell lines such as HeLa and MCF-7. The compound triggered caspase activation and increased the expression of pro-apoptotic proteins . A detailed study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM for HeLa cells .
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.
- Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Oxidative Stress Induction : The compound appears to increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent apoptosis .
Case Studies
- In Vivo Study on Tumor Growth : A recent study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .
- Pharmacokinetics : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a bioavailability rate estimated at 45%. Its half-life was determined to be approximately 4 hours, indicating a need for multiple dosing for sustained effects .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL or µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32–64 | |
| Antimicrobial | Escherichia coli | 32–64 | |
| Anticancer | HeLa | 15 | |
| Anticancer | MCF-7 | Not specified |
Q & A
Q. Why do HRMS results for compound derivatives sometimes deviate from theoretical values?
- Analysis : In , 3d showed a +1.98 Da discrepancy ([M+H]+ observed 422.2078 vs. calculated 420.2282). This may arise from:
- Isotopic peaks : Natural abundance of 13C or 15N contributing to the signal.
- Adduct formation : Sodium or potassium adducts not accounted for in calculations.
- Sample impurities : Residual solvents or byproducts. Always repeat measurements and validate with complementary techniques like elemental analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
